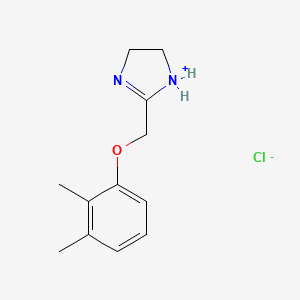
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylphenoxy group attached to an imidazoline ring, which is further stabilized by the hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to introduce the phenoxy group. This intermediate is then reacted with an imidazoline precursor under controlled conditions to form the desired imidazoline ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The phenoxy group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dimethylphenoxy)ethylamine hydrochloride
- 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Uniqueness
2-((2,3-Dimethylphenoxy)methyl)-2-imidazoline hydrochloride stands out due to its unique combination of a dimethylphenoxy group and an imidazoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
67400-55-9 |
|---|---|
分子式 |
C12H17ClN2O |
分子量 |
240.73 g/mol |
IUPAC名 |
2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12;/h3-5H,6-8H2,1-2H3,(H,13,14);1H |
InChIキー |
LELKGAJQEDPGIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCC2=NCC[NH2+]2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


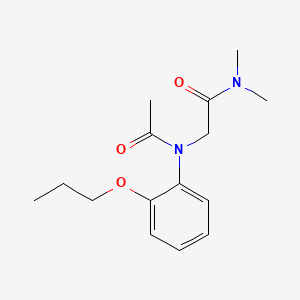
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

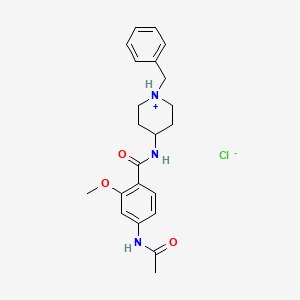
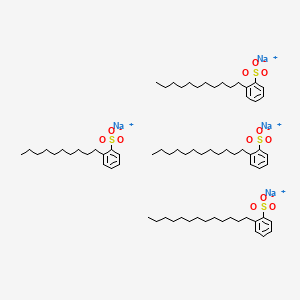
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

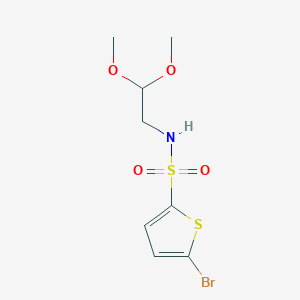
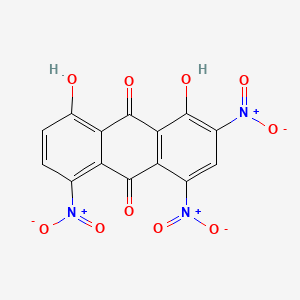

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)
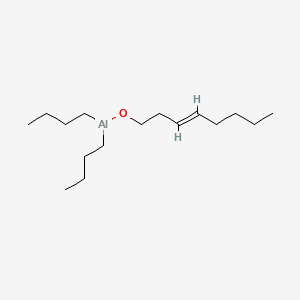
![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)
